JWH 022

Catalog No.
S531470
CAS No.
209414-16-4
M.F
C24H21NO
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH 022

CAS Number

209414-16-4

Product Name

JWH 022

IUPAC Name

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2

InChI Key

IVVCMEGHVSDGFJ-UHFFFAOYSA-N

SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

JWH-022; JWH 022; JWH022;

Canonical SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Description

The exact mass of the compound Jwh-022 is 339.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Limited Availability of Research Data

JWH-022 is a synthetic cannabinoid (cannabimimetic indole) structurally similar to JWH-018 []. Unlike JWH-018, which has documented research on its selectivity for the peripheral cannabinoid (CB2) receptor [], there is a scarcity of scientific literature regarding the biological effects of JWH-022.

Potential Research Areas

Due to its structural similarity to other cannabinoids, JWH-022 could potentially be a tool for researchers investigating the cannabinoid system. The cannabinoid system is a complex network of receptors and endogenous cannabinoids (cannabinoids produced naturally by the body) involved in various physiological processes []. Research in this area could include:

  • Understanding the interaction of JWH-022 with cannabinoid receptors (CB1 and CB2)
  • Investigating its potential effects on physiological systems influenced by the cannabinoid system (e.g., pain perception, inflammation, mood)

JWH 022, also known as 1-(4-pentenyl)-3-(1-naphthoyl)indole, is a synthetic cannabinoid belonging to the class of cannabimimetic indoles. It is structurally similar to JWH 018, differing primarily in the presence of a double bond at the end of its alkyl chain. This compound is classified as a potent agonist for cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . JWH 022 has gained attention due to its psychoactive properties and its presence in various herbal mixtures marketed as "spice" or "K2," which are often used recreationally.

Involving JWH 022 primarily focus on its interactions with cannabinoid receptors. Upon binding to these receptors, JWH 022 mimics the effects of natural cannabinoids, leading to various physiological responses. The compound's structural characteristics allow it to undergo metabolic transformations, which can include oxidative ring opening and other metabolic pathways that yield different metabolites .

Additionally, JWH 022 has been detected as a combustion product when herbal blends containing it are smoked, indicating potential thermal degradation products that may also exhibit psychoactive effects .

JWH 022 exhibits significant biological activity as a CB1 and CB2 receptor agonist. Studies have shown that it binds with high affinity to these receptors, similar to other synthetic cannabinoids like JWH 018. The activation of CB1 receptors by JWH 022 results in effects such as analgesia, hypothermia, and reduced motor activity . Furthermore, repeated exposure to JWH 022 can lead to behavioral changes in animal models, indicating potential for dependence and altered neurochemical responses .

The synthesis of JWH 022 typically involves multi-step organic synthesis techniques. The general approach includes:

  • Formation of Indole Derivative: Starting from an appropriate indole precursor.
  • Alkylation: Introducing the pentenyl group via alkylation reactions.
  • Purification: Utilizing chromatography techniques to isolate and purify the final product.

Specific synthesis protocols may vary based on the desired purity and yield but generally follow established organic synthesis methodologies .

JWH 022 is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications extend to:

  • Pharmacological Research: Investigating the mechanisms of action of synthetic cannabinoids.
  • Forensic Science: Used as a reference compound in toxicology studies to identify synthetic cannabinoids in biological samples .
  • Potential Therapeutic Uses: Although not approved for medical use, understanding its effects could lead to insights into therapeutic applications for pain management or other conditions related to cannabinoid signaling.

Interaction studies involving JWH 022 have focused on its binding affinity and efficacy at cannabinoid receptors compared to other cannabinoids. Research indicates that JWH 022 has a binding affinity comparable to that of Δ9-tetrahydrocannabinol (the primary psychoactive component of cannabis), suggesting it may produce similar psychoactive effects . Additionally, studies have assessed the compound's impact on neurotransmitter release and neuronal excitability, contributing to our understanding of its psychoactive profile.

JWH 022 shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityCB1 Binding AffinityNotable Effects
JWH 018Similar indole structure; differs by alkyl chainHigh affinity (~9 nM)Analgesia, hypothermia
JWH 073Related indole derivative; varies in side chainComparable affinityPsychoactive effects
JWH 081Similar core structure; different functional groupsHigh affinityBehavioral effects
AM-2201Naphthoyl-indole structure; more complex side chainsVery high affinityStrong psychoactive effects

JWH 022 is unique due to its specific alkyl chain configuration and resultant pharmacological profile, which may differ from others in terms of potency and side effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

1

Exact Mass

339.162314293 g/mol

Monoisotopic Mass

339.162314293 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZA9G132G9T

Wikipedia

Jwh-022

Dates

Modify: 2024-04-14
1: Paul ABM, Simms L, Amini S, Paul AE. Teens and Spice: A Review of Adolescent Fatalities Associated with Synthetic Cannabinoid Use. J Forensic Sci. 2017 Dec 1. doi: 10.1111/1556-4029.13704. [Epub ahead of print] PubMed PMID: 29194599.
2: Göl E, Çok İ. Assessment of types of synthetic cannabinoids in narcotic cases assessed by the Council of Forensic Medicine between 2011-2015, Ankara, Turkey. Forensic Sci Int. 2017 Nov;280:124-129. doi: 10.1016/j.forsciint.2017.09.017. Epub 2017 Oct 4. PubMed PMID: 29028489.
3: Simões SS, Silva I, Ajenjo AC, Dias MJ. Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market. Forensic Sci Int. 2014 Oct;243:117-25. doi: 10.1016/j.forsciint.2014.07.022. Epub 2014 Jul 27. PubMed PMID: 25127518.
4: Rodrigues WC, Catbagan P, Rana S, Wang G, Moore C. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS. J Anal Toxicol. 2013 Oct;37(8):526-33. doi: 10.1093/jat/bkt067. Epub 2013 Aug 14. PubMed PMID: 23946452.
5: Hutter M, Moosmann B, Kneisel S, Auwärter V. Characteristics of the designer drug and synthetic cannabinoid receptor agonist AM-2201 regarding its chemistry and metabolism. J Mass Spectrom. 2013 Jul;48(7):885-94. doi: 10.1002/jms.3229. PubMed PMID: 23832945.
6: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.

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